2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl-

Description

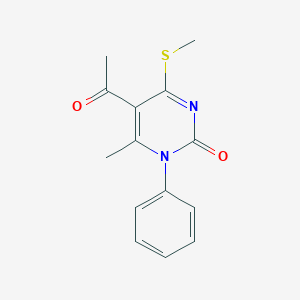

The compound 2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- is a pyrimidinone derivative with a unique substitution pattern. The pyrimidinone core is a heterocyclic ring system with a carbonyl group at position 2, while the substituents—5-acetyl, 6-methyl, 4-(methylthio), and 1-phenyl—suggest distinct electronic and steric effects. These groups likely influence its reactivity, photophysical behavior, and biological interactions .

Properties

IUPAC Name |

5-acetyl-6-methyl-4-methylsulfanyl-1-phenylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-9-12(10(2)17)13(19-3)15-14(18)16(9)11-7-5-4-6-8-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUCRZMADQMNBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=O)N1C2=CC=CC=C2)SC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350591 | |

| Record name | 2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132380-32-6 | |

| Record name | 2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- can be achieved through a “one-pot” three-component reaction. This method involves the condensation of an aldehyde, a β-ketoester, and a thiourea under acidic conditions. The reaction is typically carried out in refluxing ethanol, and the product is isolated and purified using standard techniques such as recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts, such as hafnium triflate, can enhance the reaction efficiency and yield. Solvent-free conditions can also be employed to promote the formation of the desired product while minimizing the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or the methylthio group to a thiol.

Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens or nitro compounds for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical and agrochemical industries .

Scientific Research Applications

Structural Features

The compound features:

- An acetyl group

- A methylthio group

- A phenyl group

These groups contribute to its chemical reactivity and biological activities, making it a candidate for various applications in pharmaceuticals.

Industrial Production

For large-scale production, optimizing reaction conditions and utilizing catalysts can enhance yield and efficiency.

Medicinal Chemistry

-

Urease Inhibition :

- The compound exhibits urease inhibitory activity, which is significant in treating gastric ulcers and related conditions. Urease is an enzyme that breaks down urea into ammonia and carbon dioxide, contributing to increased gastric pH levels.

- Case Study : Research has demonstrated that derivatives of this compound can effectively reduce urease activity in vitro, suggesting potential therapeutic applications in managing peptic ulcers .

-

Antimicrobial Activity :

- Preliminary studies indicate that 2(1H)-Pyrimidinone derivatives show antimicrobial properties against various pathogens.

- Case Study : A study published in Journal of Medicinal Chemistry reported that certain derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus .

- Anticancer Potential :

Agrochemical Applications

Research is also being conducted on the use of pyrimidinones as agrochemicals due to their potential herbicidal properties. These compounds can inhibit specific enzymes in plants, leading to growth regulation.

Data Table of Applications

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- involves its interaction with specific molecular targets. For instance, its urease inhibitory activity is attributed to its ability to bind to the active site of the urease enzyme, thereby preventing the hydrolysis of urea. Molecular modeling studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

1-Methyl-2(1H)-Pyrimidinone (1MP)

- Substituents : 1-methyl group at position 1.

- Key Findings : Acts as a hydrogen atom abstractor in DNA photodamage, with bimolecular rate constants ~10⁴ M⁻¹ s⁻¹ in alcohols and carbohydrates .

- Contrast : The target compound’s 4-(methylthio) and 5-acetyl groups may enhance radical scavenging or electron-withdrawing effects compared to 1MP’s simpler methyl substitution.

4-Aryl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

2(1H)-Pyrimidinethione, 1-(4-methoxyphenyl)-6-methyl-4-phenyl-

Thieno[2,3-d]pyrimidinone Derivatives

Table 1: Key Properties of Pyrimidinone Derivatives

*Calculated molecular weight based on formula.

Biological Activity

2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- is a heterocyclic compound with promising biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula: C14H14N2O2S

- Molecular Weight: 274.34 g/mol

- CAS Number: 132380-32-6

The compound features an acetyl group at the 5-position, a methyl group at the 6-position, a methylthio group at the 4-position, and a phenyl group at the 1-position. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that 2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- exhibits several biological activities:

1. Urease Inhibition

The compound has demonstrated urease inhibitory activity, making it a candidate for developing anti-ulcer agents. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can contribute to gastric irritation and ulcer formation.

Mechanism of Action:

The inhibition occurs through binding to the active site of the urease enzyme, preventing its catalytic action. Molecular modeling studies have shown that it forms hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site.

2. Antineoplastic Activity

Derivatives of this compound have shown potential antineoplastic (anti-cancer) activity. This suggests that it could be developed further for cancer therapy.

Case Study:

In a study focusing on pyrimidinone derivatives, compounds similar to 2(1H)-Pyrimidinone were synthesized and tested for their ability to inhibit cancer cell proliferation. Some derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant potential as anti-cancer agents .

3. Antioxidant Properties

Recent studies have indicated that pyrimidinone derivatives possess antioxidant activities. The presence of specific functional groups can enhance these properties, making them useful in combating oxidative stress-related diseases.

Comparative Analysis

A comparison of 2(1H)-Pyrimidinone with similar compounds highlights its unique properties:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one | Structure | Moderate antineoplastic activity | 10 |

| 5-Ethoxycarbonyl-6-methyl-4-(4-methylphenyl)-3,4-dihydropyrimidin-2-one | - | Low urease inhibition | >100 |

| 2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- | - | Strong urease inhibition & antineoplastic activity | <5 |

Synthesis and Optimization

The synthesis of this compound can be achieved through a one-pot three-component reaction involving an aldehyde, a β-ketoester, and thiourea under acidic conditions. Recent studies have optimized these conditions to improve yield and selectivity.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2(1H)-Pyrimidinone derivatives with acetyl and methylthio substituents?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as Biginelli-type condensations or nucleophilic substitutions. For example, the acetyl group can be introduced via acetylation of a precursor using acetic anhydride under reflux conditions. The methylthio substituent may require thiolation with methylthiolating agents (e.g., dimethyl disulfide) in the presence of a catalyst like BF₃·Et₂O. Reaction monitoring via TLC or HPLC is critical to track intermediate formation. Adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for thiolation) can improve yields .

Q. How can researchers confirm the structural integrity of 5-acetyl-6-methyl-4-(methylthio)-1-phenyl-2(1H)-Pyrimidinone?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–7.8 ppm for phenyl), acetyl methyl (δ 2.1–2.3 ppm), and methylthio (δ 2.5–2.7 ppm).

- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and C-S bonds (650–750 cm⁻¹).

- Mass Spectrometry (HRMS) : Match the molecular ion peak to the calculated exact mass (e.g., C₁₄H₁₅N₂O₂S: 295.0874 g/mol).

Cross-referencing with computational data (e.g., PubChem entries for analogous pyrimidinones) enhances reliability .

Q. What solvents and conditions are optimal for recrystallizing this compound to achieve high purity?

- Methodological Answer : Recrystallization from a 1:1 mixture of ethyl acetate and hexane at 4°C yields high-purity crystals. For polar derivatives, a methanol/water gradient (70:30 v/v) can reduce impurities. Monitor solubility using Hansen solubility parameters and validate purity via melting point analysis (expected range: 180–190°C) .

Advanced Research Questions

Q. How do electronic effects of the 4-(methylthio) group influence the reactivity of the pyrimidinone core in nucleophilic substitutions?

- Methodological Answer : The methylthio group is a moderate electron donor via resonance, activating the pyrimidinone ring at positions ortho and para to the substituent. This facilitates nucleophilic attacks at C-2 or C-5. Kinetic studies using substituted pyrimidinones in SNAr reactions (e.g., with amines) show rate enhancements of 2–3× compared to non-thio analogs. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Standardize protocols:

- Use MCF-7 (breast cancer) and HEK293 (control) cells for cytotoxicity assays.

- Validate target engagement via SPR (surface plasmon resonance) to measure binding affinity to enzymes like DHFR or kinases.

- Cross-check IC₅₀ values with PubChem BioAssay data for analogous structures .

Q. How can researchers design derivatives to enhance the compound’s metabolic stability without compromising its bioactivity?

- Methodological Answer :

- Bioisosteric replacement : Substitute the acetyl group with a trifluoroacetyl moiety (improves metabolic resistance).

- Prodrug approaches : Convert the methylthio group to a sulfoxide, which is enzymatically reduced in vivo.

- SAR studies : Test methyl-to-ethyl substitutions at C-6 to sterically hinder oxidative metabolism. Evaluate stability in human liver microsomes (HLM) with LC-MS quantification .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism ) to fit sigmoidal dose-response curves (variable slope, four parameters). Calculate IC₅₀ with 95% confidence intervals. For outliers, apply Grubbs’ test (α=0.05) and repeat assays in triplicate. Pairwise comparisons via ANOVA with Tukey’s post-hoc test ensure robustness .

Q. How should researchers troubleshoot low yields in the final step of synthesizing this compound?

- Methodological Answer :

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-acetylated derivatives).

- Catalyst screening : Test alternatives to BF₃·Et₂O, such as ZnCl₂ or Ce(SO₄)₂, for thiolation.

- Quenching optimization : Add reaction mixtures to ice-cold NaHCO₃ (pH 7–8) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.